![molecular formula C13H22N2O6S B2536972 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid CAS No. 1080620-38-7](/img/structure/B2536972.png)
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid, also known as BMT-047, is a thiolane-containing compound that has shown promising results in scientific research. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound also increases the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, as well as improve mitochondrial function. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid in lab experiments is its anti-inflammatory and antioxidant properties, which may make it a useful tool for studying various diseases. However, one limitation is the low yield of this compound using current synthesis methods, which may make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
For 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid research include studying its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, developing more efficient synthesis methods for this compound may be important for obtaining larger quantities of the compound for use in experiments.
Métodos De Síntesis
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid can be synthesized using various methods, including the reaction of 3,4-diaminothiophene-2-carboxylic acid with diethyl oxalate and subsequent reaction with 1,5-dibromopentane. Another method involves the reaction of 3,4-diaminothiophene-2-carboxylic acid with diethyl oxalate and subsequent reaction with 1,5-dichloropentane. The yield of this compound using these methods has been reported to be between 20-30%.
Aplicaciones Científicas De Investigación
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-[3,4-bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6S/c1-20-12(18)14-8-7-22-9(5-3-4-6-10(16)17)11(8)15-13(19)21-2/h8-9,11H,3-7H2,1-2H3,(H,14,18)(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWMFXBHMKFOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CSC(C1NC(=O)OC)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)


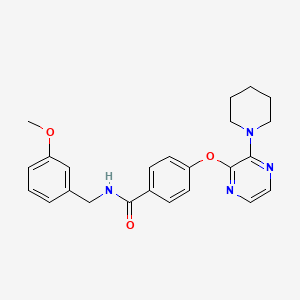
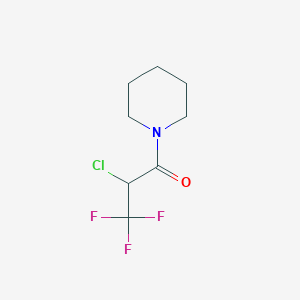
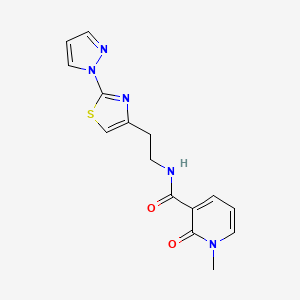
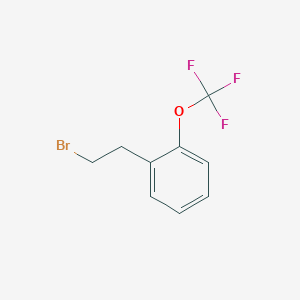
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)
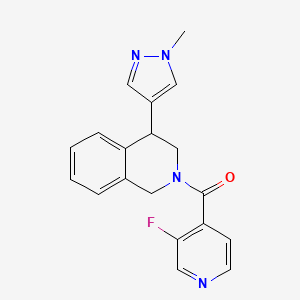
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)
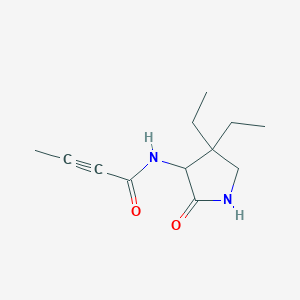
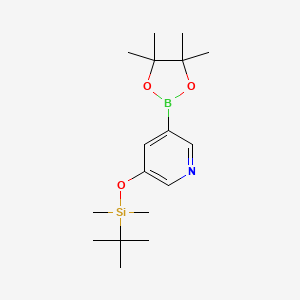
![2,2-Dimethylspiro[3.3]heptan-6-ol](/img/structure/B2536908.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)